Cas no 55577-65-6 (Propanamide, N,2-dimethyl-N-phenyl-)
Propanamide, N,2-dimethyl-N-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- Propanamide, N,2-dimethyl-N-phenyl-
- N,2-dimethyl-N-phenylpropanamide
- 55577-65-6
- ICNHTWKPJHCUEA-UHFFFAOYSA-N
- AKOS003260216
- Z58322382
- CS-0273357
- SCHEMBL1139982
- STK052429
- N-Methyl-N-phenylisobutyramide
- Isobutyramide, N-methyl-N-phenyl-
- starbld0039453
- AG-690/11635859
-
- Inchi: 1S/C11H15NO/c1-9(2)11(13)12(3)10-7-5-4-6-8-10/h4-9H,1-3H3
- InChI Key: ICNHTWKPJHCUEA-UHFFFAOYSA-N
- SMILES: O=C(C(C)C)N(C)C1C=CC=CC=1
Computed Properties
- Exact Mass: 177.11545
- Monoisotopic Mass: 177.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- PSA: 20.31
Propanamide, N,2-dimethyl-N-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1242649-50mg |
N,2-Dimethyl-N-phenylpropanamide |
55577-65-6 | 98% | 50mg |
$300 | 2023-05-17 | |
| A2B Chem LLC | AX98399-100g |
N,2-Dimethyl-N-phenylpropanamide |
55577-65-6 | 98% | 100g |
$1595.00 | 2024-04-19 | |
| A2B Chem LLC | AX98399-10mg |
N,2-Dimethyl-N-phenylpropanamide |
55577-65-6 | 98% | 10mg |
$10.00 | 2024-04-19 | |
| A2B Chem LLC | AX98399-1g |
N,2-Dimethyl-N-phenylpropanamide |
55577-65-6 | 98% | 1g |
$35.00 | 2024-04-19 | |
| A2B Chem LLC | AX98399-5g |
N,2-Dimethyl-N-phenylpropanamide |
55577-65-6 | 98% | 5g |
$120.00 | 2024-04-19 | |
| A2B Chem LLC | AX98399-25g |
N,2-Dimethyl-N-phenylpropanamide |
55577-65-6 | 98% | 25g |
$480.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344027-50mg |
n-Methyl-N-phenylisobutyramide |
55577-65-6 | 98% | 50mg |
¥1128.00 | 2024-05-09 | |
| eNovation Chemicals LLC | Y1242649-10mg |
N,2-Dimethyl-N-phenylpropanamide |
55577-65-6 | 98% | 10mg |
$140 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1242649-100mg |
N,2-Dimethyl-N-phenylpropanamide |
55577-65-6 | 98% | 100mg |
$145 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1242649-1g |
N,2-Dimethyl-N-phenylpropanamide |
55577-65-6 | 98% | 1g |
$180 | 2024-06-05 |
Propanamide, N,2-dimethyl-N-phenyl- Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on Propanamide, N,2-dimethyl-N-phenyl-
Recent Advances in the Study of Propanamide, N,2-dimethyl-N-phenyl- (CAS: 55577-65-6)
Propanamide, N,2-dimethyl-N-phenyl- (CAS: 55577-65-6) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly in the modulation of specific biological pathways. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and therapeutic potential.
A study published in the Journal of Medicinal Chemistry (2023) investigated the synthesis and optimization of Propanamide, N,2-dimethyl-N-phenyl- derivatives to enhance their bioactivity. The researchers employed a combination of computational modeling and high-throughput screening to identify structural modifications that improve binding affinity to target proteins. The results demonstrated that certain derivatives exhibit promising activity against inflammatory markers, suggesting potential applications in treating chronic inflammatory diseases.
Another significant development was reported in a 2024 study by the European Journal of Pharmacology, which examined the compound's mechanism of action at the molecular level. Using X-ray crystallography and NMR spectroscopy, the researchers elucidated the binding interactions between Propanamide, N,2-dimethyl-N-phenyl- and its target receptor. These findings provide a structural basis for the design of more potent and selective analogs, paving the way for future drug development efforts.
In addition to its pharmacological properties, recent research has also explored the compound's safety profile and pharmacokinetics. A preclinical study conducted by the National Institute of Health (2023) evaluated the toxicity and metabolic stability of Propanamide, N,2-dimethyl-N-phenyl- in animal models. The results indicated favorable pharmacokinetic parameters, with low toxicity and good oral bioavailability, making it a viable candidate for further clinical development.
Overall, the latest research on Propanamide, N,2-dimethyl-N-phenyl- (CAS: 55577-65-6) highlights its potential as a versatile scaffold for drug discovery. The compound's unique chemical properties and demonstrated bioactivity warrant continued investigation, particularly in the context of inflammatory and metabolic disorders. Future studies should focus on optimizing its therapeutic efficacy and exploring its applications in combination therapies.
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